
Methyl 3-ethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is a derivative of pentanoic acid and is characterized by its fruity aroma. This compound is used in various applications, including the food and beverage industry, perfumery, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-ethylpentanoate can be synthesized through the esterification of 3-ethylpentanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-ethylpentanoic acid+methanolH2SO4Methyl 3-ethylpentanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-ethylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylpentanoic acid and methanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 3-ethylpentanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products:
Hydrolysis: 3-ethylpentanoic acid and methanol.
Reduction: 3-ethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-ethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in the manufacture of plastics.
Mecanismo De Acción
The mechanism of action of methyl 3-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions.
Comparación Con Compuestos Similares
Methyl pentanoate: Another ester with a similar structure but without the ethyl group on the pentanoic acid chain.
Ethyl 3-methylpentanoate: An isomer with the ethyl group on the third carbon of the pentanoic acid chain.
Methyl butyrate: A shorter-chain ester with similar properties.
Uniqueness: Methyl 3-ethylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity aroma and reactivity make it valuable in various applications, distinguishing it from other esters.
Propiedades
Número CAS |
63540-23-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
methyl 3-ethylpentanoate |
InChI |
InChI=1S/C8H16O2/c1-4-7(5-2)6-8(9)10-3/h7H,4-6H2,1-3H3 |
Clave InChI |
BDPBIUDBBLLCPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
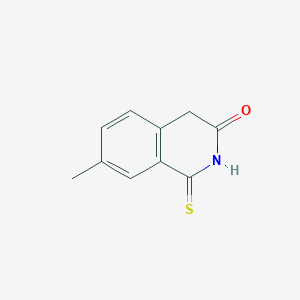
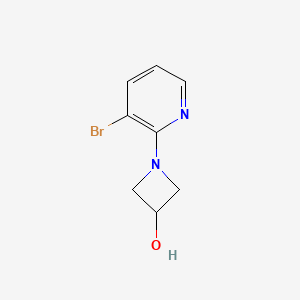
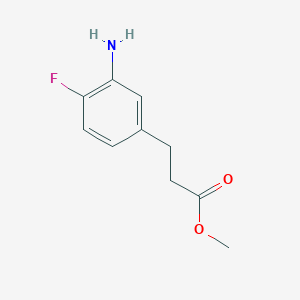
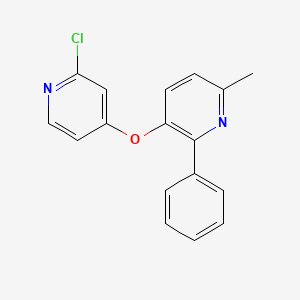
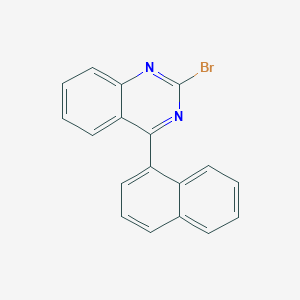

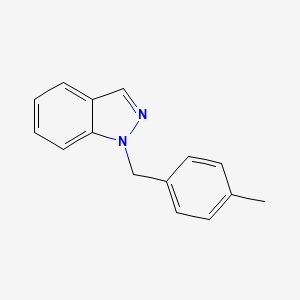
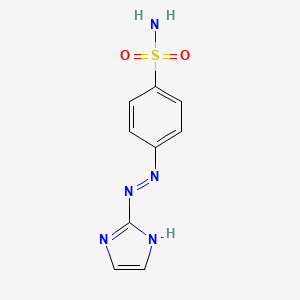
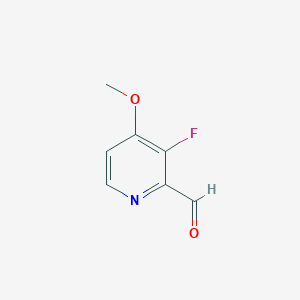
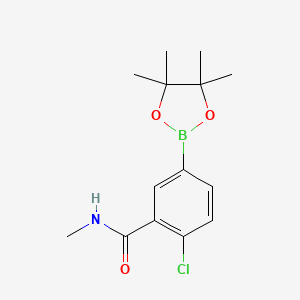
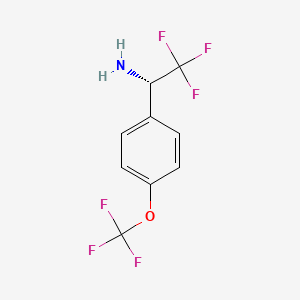
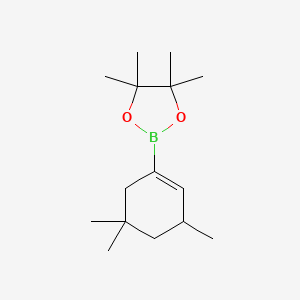
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
